

# 2,4-Diaminodiphenylamine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 2,4-Diaminodiphenylamine

Cat. No.: B086486

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CAS Number: 136-17-4

This technical guide provides an in-depth overview of **2,4-Diaminodiphenylamine**, also known as N1-phenylbenzene-1,2,4-triamine. The information presented is intended for researchers, scientists, and drug development professionals, encompassing its chemical and physical properties, experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities based on structurally related compounds.

## Core Properties and Identification

**2,4-Diaminodiphenylamine** is an aromatic amine with the chemical formula C<sub>12</sub>H<sub>13</sub>N<sub>3</sub>.<sup>[1][2]</sup> It is recognized by the CAS Registry Number 136-17-4.<sup>[1][2]</sup> This compound is utilized in proteomics research and as a component in hair dyes.<sup>[1][3]</sup> It is important to note that **2,4-Diaminodiphenylamine** is classified as a dangerous good for transportation.<sup>[1]</sup>

## Physicochemical and Identification Data

A summary of the key physicochemical and identification data for **2,4-Diaminodiphenylamine** is presented in the table below.

Property	Value	Reference(s)
IUPAC Name	N1-phenylbenzene-1,2,4-triamine	[1]
CAS Number	136-17-4	[1][2]
Molecular Formula	C12H13N3	[1][2]
Molecular Weight	199.26 g/mol	[1]
Appearance	Powder to crystal; White to Amber to Dark purple	[3]
Melting Point	129-131 °C	[3]
Boiling Point (Predicted)	389.1 ± 27.0 °C	[3]
Density (Predicted)	1.245 ± 0.06 g/cm <sup>3</sup>	[3]
pKa (Predicted)	5.19 ± 0.10	[3]
InChI Key	VOSLIUIVGWBSOK-UHFFFAOYSA-N	[4]
SMILES	<chem>C1=CC=C(C=C1)NC2=C(C=C(C=C2)N)N</chem>	[2]

## Synthesis and Analysis: Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2,4-Diaminodiphenylamine** are not readily available in published literature. However, based on established methods for structurally similar aromatic amines, representative protocols are provided below.

### Representative Synthesis Protocol

The synthesis of **2,4-Diaminodiphenylamine** can be conceptually approached through the reduction of a corresponding dinitro-precursor, a common method for preparing aromatic amines. A general workflow is outlined below.

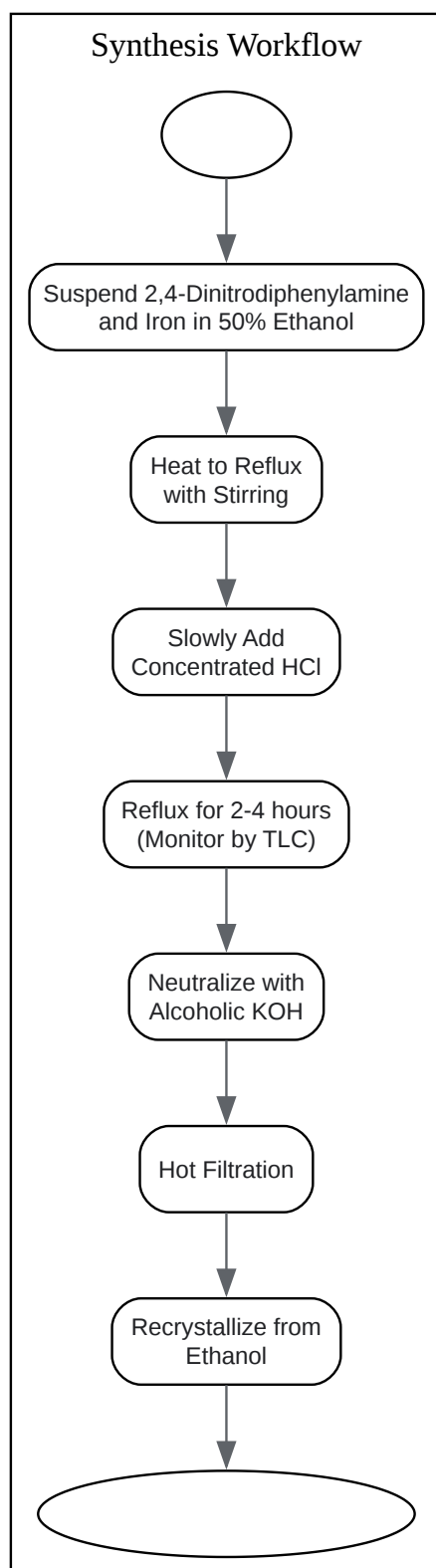
Reaction: Reduction of 2,4-Dinitrodiphenylamine.

#### Materials:

- 2,4-Dinitrodiphenylamine
- Reducing agent (e.g., Iron powder, Tin(II) chloride)
- Solvent (e.g., Ethanol, Acetic acid)
- Acid (e.g., Hydrochloric acid)
- Base for neutralization (e.g., Sodium hydroxide)

#### Procedure:

- In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, suspend 2,4-Dinitrodiphenylamine and the reducing agent (e.g., iron powder) in a suitable solvent (e.g., 50% ethanol).
- Heat the mixture to reflux with vigorous stirring.
- Slowly add a catalytic amount of acid (e.g., concentrated hydrochloric acid) to initiate the reduction.
- Maintain the reflux for several hours until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).
- After completion, neutralize the hot mixture with a base (e.g., alcoholic potassium hydroxide solution).
- Filter the hot reaction mixture to remove the inorganic salts.
- The filtrate, containing **2,4-Diaminodiphenylamine**, can be further purified by recrystallization from a suitable solvent (e.g., ethanol).



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A representative workflow for the synthesis of **2,4-Diaminodiphenylamine**.

## Representative Analytical Protocol: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the analysis of **2,4-Diaminodiphenylamine**.

### Instrumentation:

- HPLC system with a UV-Vis detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m)

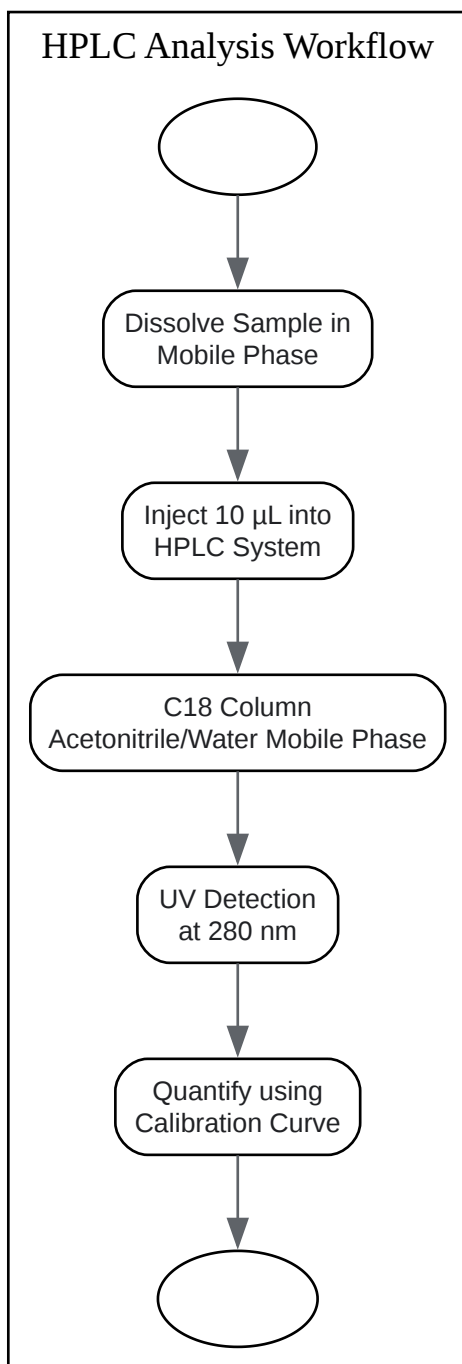
### Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for pH adjustment)

### Procedure:

- Sample Preparation: Accurately weigh and dissolve the **2,4-Diaminodiphenylamine** sample in the mobile phase to a known concentration.
- Chromatographic Conditions:
  - Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). A small amount of formic acid (e.g., 0.1%) can be added to improve peak shape.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30 °C.
  - Detection Wavelength: 280 nm.
  - Injection Volume: 10  $\mu$ L.
- Analysis: Inject the prepared sample and standards into the HPLC system and record the chromatograms. Quantify the analyte by comparing the peak area with that of a calibration

curve prepared from standards of known concentrations.



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A general workflow for the HPLC analysis of **2,4-Diaminodiphenylamine**.

## Spectral Data Summary

A summary of available spectral data for **2,4-Diaminodiphenylamine** is provided below. This data is crucial for the structural elucidation and identification of the compound.

Spectral Data Type	Key Information	Reference(s)
<sup>1</sup> H NMR	Spectra available, detailed peak assignments require further analysis.	[3]
<sup>13</sup> C NMR	Spectra available, detailed peak assignments require further analysis.	[2]
IR Spectroscopy	Conforms to structure. Spectra available from KBr wafer and ATR techniques.	[3][4]
Mass Spectrometry	GC-MS data available, with a top peak at m/z 199.	[3]
UV-Vis Spectroscopy	Spectra available.	[3]

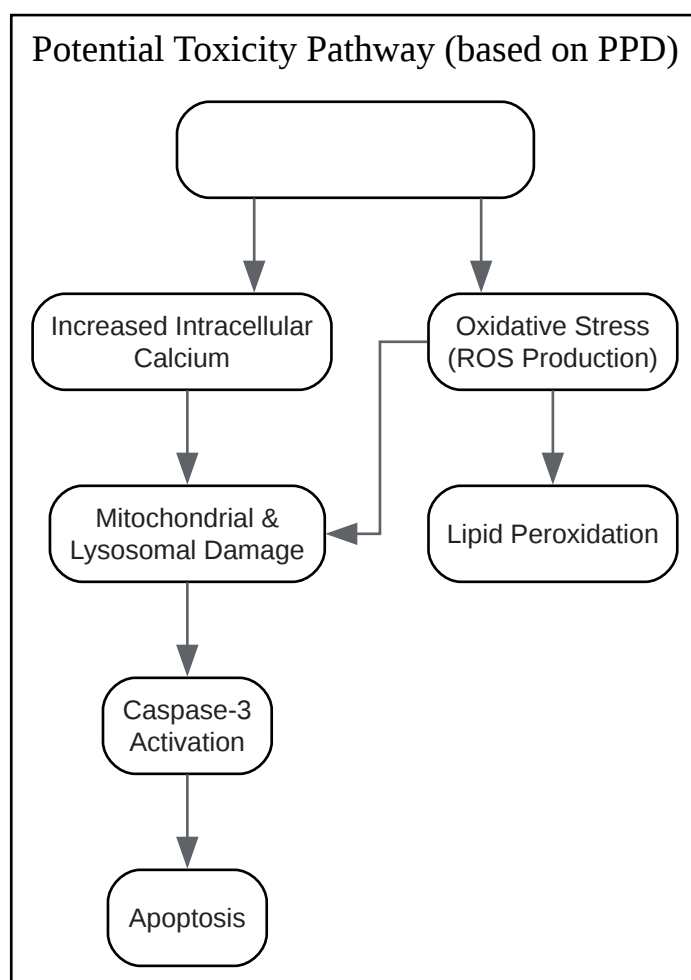
## Biological Activity and Toxicological Profile

Direct studies on the biological activity and signaling pathways of **2,4-Diaminodiphenylamine** are limited. However, the toxicological profile of structurally related aromatic amines can provide insights into its potential biological effects.

Aromatic amines are a class of compounds known for their potential genotoxicity and carcinogenicity. For instance, 2,4-toluenediamine has been shown to induce hepatic and mammary tumors in rats. The toxicity of some aromatic amines is linked to their metabolic activation, leading to the formation of reactive intermediates that can damage DNA.

Studies on p-phenylenediamine (PPD), another aromatic amine used in hair dyes, have demonstrated that its cytotoxicity in human lymphocytes is mediated through the enhancement of intracellular calcium, induction of oxidative stress, and subsequent apoptosis. This process involves mitochondrial and lysosomal damage, lipid peroxidation, and the activation of caspase-3.

Given the structural similarities, it is plausible that **2,4-Diaminodiphenylamine** could exhibit similar toxicological properties. However, it is crucial to note that direct experimental evidence for **2,4-Diaminodiphenylamine** is lacking, and further research is needed to elucidate its specific biological activities and mechanisms of action. An OECD SIDS document mentions two negative micronucleus tests for a related compound, but the original source is not readily accessible for detailed review.[5]



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A potential cytotoxicity pathway for aromatic amines like PPD.

## Safety Information

**2,4-Diaminodiphenylamine** is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment, including gloves, lab



coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Hazard Classification	Details	Reference(s)
Hazard Class	6.1 (Toxic substances)	[2]
UN Number	UN2811	[2]
Risk Codes	R33 (Danger of cumulative effects)	[2]
GHS Statements	H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled)	[2]

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